Theliatinib

Catalog No.
S545157
CAS No.
1353644-70-8
M.F
C25H26N6O2
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theliatinib

CAS Number

1353644-70-8

Product Name

Theliatinib

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1

InChI Key

FSXCKIBROURMFT-VGSWGCGISA-N

SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

HMPL-309; HMPL 309; HMPL309; Theliatinib; xiliertinibum; xiliertinib.

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

Description

The exact mass of the compound Theliatinib is 442.2117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigational Applications in Cancer Research

  • Chronic Myeloid Leukemia (CML)

    Studies have explored Theliatinib's efficacy against CML, a cancer of the white blood cells. These studies have focused on patients who have developed resistance to Imatinib, the first-line treatment for CML. Early-phase clinical trials suggest Theliatinib's potential benefit in this patient population [].

  • Other Blood Cancers

    Research is also examining Theliatinib's application in other blood cancers, such as Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML). Preclinical studies have shown promising results in inhibiting the growth of these cancer cells [].

  • Solid Tumors

    Theliatinib's role in treating solid tumors like Gastrointestinal Stromal Tumors (GIST) and Hepatocellular Carcinoma (HCC) is also being explored. Studies are investigating its effectiveness alone or in combination with other therapies [, ].

Theliatinib, also known as Xiliertinib, is a highly selective and potent inhibitor of the epidermal growth factor receptor (EGFR). It functions as an ATP-competitive inhibitor, demonstrating a significantly higher potency compared to other EGFR inhibitors such as erlotinib and gefitinib. Theliatinib has garnered attention for its potential in treating various cancers, particularly those characterized by aberrant EGFR signaling.

Theliatinib's primary mechanism of action involves targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a protein found on the cell surface that plays a crucial role in cell growth, proliferation, and survival []. Theliatinib binds to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its activity []. This disrupts the EGFR signaling pathway, potentially leading to cell death in cancer cells that rely on EGFR signaling for growth []. Additionally, Theliatinib's anti-angiogenesis properties may further limit tumor growth by inhibiting the formation of new blood vessels that supply tumors with nutrients [].

Theliatinib operates primarily through its interaction with the ATP-binding site of the EGFR. The chemical structure allows it to inhibit the phosphorylation of tyrosine residues on the receptor, which is crucial for downstream signaling pathways involved in cell proliferation and survival. The enzyme kinetics reveal that theliatinib has a Ki value of 0.05 nM against wild-type EGFR, indicating its high affinity for the target .

Theliatinib exhibits potent anti-tumor activity, particularly in esophageal cancer models. Its IC50 values against both wild-type EGFR and mutant variants (EGFR T790M/L858R) are reported to be 3 nM and 22 nM, respectively . This selectivity is crucial as it minimizes off-target effects, allowing for more effective cancer treatment with reduced side effects.

The synthesis of theliatinib involves several steps, including the formation of key intermediates that are subsequently modified to yield the final compound. While specific synthetic routes may vary, they typically involve:

  • Formation of a Core Structure: Initial steps focus on creating a scaffold that mimics ATP.
  • Modification: Subsequent reactions introduce functional groups that enhance binding affinity and selectivity towards EGFR.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve high purity suitable for biological testing.

Studies have shown that theliatinib interacts selectively with EGFR while exhibiting minimal activity against other kinases. This selectivity is evidenced by its 50-fold greater inhibition of EGFR compared to 72 other kinases . Such specificity reduces the likelihood of adverse effects associated with non-selective kinase inhibitors.

Theliatinib can be compared with several other EGFR inhibitors, highlighting its unique properties:

CompoundPotency (Ki)SelectivityNotable Features
Theliatinib0.05 nMHighPotent against T790M mutation
Erlotinib0.35 nMModerateCommonly used in clinical settings
Gefitinib0.38 nMModerateFirst-generation EGFR inhibitor

Unique Aspects of Theliatinib

  • Higher Potency: Theliatinib exhibits a significantly lower Ki value compared to both erlotinib and gefitinib.
  • Selectivity: Its ability to selectively inhibit EGFR while sparing other kinases enhances its therapeutic profile.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

442.21172409 g/mol

Monoisotopic Mass

442.21172409 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6ZZ3B7NZ0B

Dates

Modify: 2023-08-15
1: Ren Y, Zheng J, Fan S, Wang L, Cheng M, Shi D, Zhang W, Tang R, Yu Y, Jiao L,

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